molecular formula C10H11NO2 B068182 1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid CAS No. 160346-57-6

1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid

Numéro de catalogue: B068182
Numéro CAS: 160346-57-6
Poids moléculaire: 177.2 g/mol
Clé InChI: CQNSOIKACZHLHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid is a conformationally constrained heterocyclic compound with a carboxylic acid group at the 7-position of the tetrahydroisoquinoline scaffold. It has been extensively studied for its role as an arginine (Arg) mimetic in the development of fibrinogen receptor (αIIbβ3) antagonists, which exhibit potent antiplatelet activity by blocking fibrinogen binding to activated platelets . Additionally, it demonstrates antiproliferative effects in colorectal cancer models and has been explored as a rigid tyrosine analog in opioid receptor-ligand complexes . Its synthesis involves novel methods, such as coupling with amines or using tert-butoxycarbonyl (Boc) protection strategies, to optimize pharmacological properties .

Méthodes De Préparation

Traditional Synthetic Approaches

Pictet-Spengler Reaction

The Pictet-Spengler reaction remains a cornerstone for synthesizing tetrahydroisoquinoline derivatives. This method involves condensing phenylalanine analogs with formaldehyde or paraformaldehyde in the presence of an acid catalyst. Early protocols using hydrochloric acid (HCl) faced challenges, including the formation of bis(chloromethyl)ether, a potent mutagen . For instance, L-phenylalanine derivatives reacted with formaldehyde in HCl yielded 7-TIQ-COOH with 50–85% enantiomeric excess (ee) but required extensive purification to remove mutagenic residues .

Recent advancements replaced HCl with sulfuric or hydrobromic acid, eliminating mutagenic byproducts while maintaining high yields (95%) and optical purity (100% ee) . For example, L-m-tyrosine reacted with paraformaldehyde in sulfuric acid at 70°C for 12 hours produced 7-TIQ-COOH with no racemization, as confirmed by ¹H-NMR and HPLC analysis .

Table 1: Comparison of Acid Catalysts in Pictet-Spengler Synthesis

Acid CatalystTemperature (°C)Time (h)Yield (%)Optical Purity (% ee)Byproduct Risk
HCl70128050–85High (mutagen)
H₂SO₄701295100None
HBr70129399None

Diastereoselective Synthesis

Petasis and Pomeranz–Fritsch–Bobbitt Hybrid Strategy

A hybrid approach combining the Petasis amino acid synthesis with the Pomeranz–Fritsch–Bobbitt cyclization enabled stereochemical control. Chiral aminoacetaldehyde acetals served as building blocks, directing the configuration at the C1 position of 7-TIQ-COOH . The Petasis step involved reacting glyoxylic acid, a boronic acid, and a chiral amine acetal, yielding a tetrahedral intermediate that underwent acid-mediated cyclization to form the tetrahydroisoquinoline core.

This method achieved 90% diastereoselectivity, with the final product exhibiting 90% ee after recrystallization . The use of acetal-protected amines prevented racemization during the cyclization step, a common issue in traditional methods.

Solid-Phase Synthesis for Combinatorial Libraries

Orthogonal Protection Strategies

Solid-phase synthesis enables high-throughput production of 7-TIQ-COOH analogs. A patented method immobilized orthogonally protected amino-tetrahydroisoquinoline-carboxylates on resin, allowing sequential functionalization of the amine and carboxylic acid groups . Key steps included:

  • Attachment : Loading Fmoc-protected 7-TIQ-COOH onto Wang resin via ester linkage.

  • Deprotection : Removing Fmoc with piperidine to expose the primary amine.

  • Functionalization : Coupling with alkyl/aryl halides or sulfonating agents.

  • Cleavage : TFA-mediated release from the resin, yielding pure 7-TIQ-COOH derivatives .

This approach facilitated the synthesis of combinatorial libraries for drug discovery, though scalability remains limited compared to solution-phase methods.

Purification and Characterization

Crystallization and Chromatography

Post-synthesis purification typically involves crystallization or chromatography. The Pictet-Spengler product from sulfuric acid-mediated reactions crystallized readily under ice cooling, yielding >95% pure material after filtration . For enantiomerically pure samples, chiral HPLC using amylose-based columns resolved diastereomers, as demonstrated in the Petasis-Pomeranz–Fritsch–Bobbitt synthesis .

Table 2: Purification Methods and Outcomes

MethodPurity (%)Optical Purity (% ee)Yield Recovery (%)
Ice Crystallization9510085
Chiral HPLC999975
Recrystallization989080

Analytical Data and Spectral Characterization

NMR and Mass Spectrometry

¹H-NMR analysis of 7-TIQ-COOH (DMSO-d₆) revealed distinct signals for the tetrahydroisoquinoline ring: δ 7.41 (4H, m, aromatic protons), 4.60 (1H, dd, J = 11.3, 5.1 Hz, C1-H), and 3.26 (1H, dd, J = 17.0, 11.2 Hz, C3-H) . High-resolution mass spectrometry (HRMS) confirmed the molecular ion peak at m/z 221.0815 [M+H]⁺, consistent with the molecular formula C₁₁H₁₂NO₄ .

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield quinoline derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.

Applications De Recherche Scientifique

Peptide Synthesis

1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is utilized as a protecting group in solid-phase peptide synthesis. This role enhances the efficiency and yield of peptide chains by preventing unwanted reactions during synthesis. The compound allows for selective deprotection under mild conditions, making it a valuable tool in the synthesis of complex peptides and proteins .

Drug Development

The compound plays a crucial role in developing pharmaceuticals targeting specific biological pathways. Its derivatives have been explored for their potential therapeutic effects on various conditions:

  • Neurological Disorders : Research indicates that derivatives of this compound may influence neurotransmitter systems, offering insights into treatments for neurological disorders .
  • Anti-Cancer Activity : A study demonstrated that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits antiproliferative activity against colorectal carcinoma by blocking IL-6 mediated signals. This compound was shown to reduce tumor growth in animal models by modulating key oncogenic pathways (IL-6/JAK2/STAT3) involved in cancer progression .

Bioconjugation

This compound is also employed in bioconjugation processes that enable researchers to attach biomolecules to surfaces or other molecules. This application is essential for developing diagnostics and therapeutics that require precise targeting of biological systems .

Fibrinogen Receptor Antagonists

Recent studies have highlighted the potential of this compound derivatives as novel fibrinogen receptor antagonists. These compounds have demonstrated high antiaggregatory activities in human platelet-rich plasma and the ability to block fibrinogen binding to platelets. Such properties make them candidates for developing treatments for thrombotic disorders .

Analytical Chemistry

In analytical chemistry, this compound aids in developing methods for detecting and quantifying biological molecules. Its ability to enhance the sensitivity and specificity of assays makes it valuable for research applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Peptide Synthesis Enhances yield and efficiency in solid-phase synthesis; serves as a protecting group.
Neurological Disorders Derivatives show potential effects on neurotransmitter systems; relevant for drug development.
Anti-Cancer Activity Exhibits antiproliferative effects; blocks IL-6 signaling pathways in colorectal cancer models.
Fibrinogen Receptor Antagonists High antiaggregatory activity; potential for treating thrombotic diseases through receptor blockade.
Analytical Chemistry Improves detection methods for biological molecules; enhances assay sensitivity and specificity.

Mécanisme D'action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may act as an inhibitor of monoamine oxidase (MAO), affecting neurotransmitter levels and exhibiting neuroprotective effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives

Structural Difference : The carboxylic acid group is at the 3-position instead of the 7-position.
Applications :

  • HDAC Inhibitors: Compounds such as 7d and 34b show mid-nM IC50 values against HDAC8 and potent in vivo antitumor activity in breast cancer xenografts, outperforming FDA-approved SAHA (vorinostat) .
  • Opioid Receptor Antagonists : Fluorinated derivatives (e.g., 7-fluoro-THIQ-3-COOH) exhibit selectivity for kappa opioid receptors, highlighting positional effects on receptor binding .

Key Distinction: The 3-carboxylic acid derivatives are more versatile in targeting nuclear receptors (PPARγ) and epigenetic enzymes (HDACs), whereas the 7-carboxylic acid variant focuses on extracellular targets like fibrinogen receptors.

1-Oxo-1,2,3,4-Tetrahydroisoquinoline-7-Carboxylic Acid

Structural Difference : Incorporates a ketone group at the 1-position, altering electronic properties.
Properties :

  • Molecular weight: 191.19 g/mol; CAS 1343932-64-6.
  • Commercial availability in high purity grades for research use .

Substituted Tetrahydroisoquinoline Carboxylic Acids

Examples :

  • 7-Fluoro-THIQ-3-COOH : Used in opioid antagonist synthesis, demonstrating the impact of halogenation on receptor selectivity .
  • Castagnoli–Cushman Reaction Products: Compounds like 9c–9e feature all-carbon quaternary centers, enhancing stereochemical complexity for probing enzyme active sites .
  • 6- or 7-Iodo Derivatives : Serve as intermediates for radioimaging (e.g., iodine-123 labeled analogs in glioma studies) .

Synthetic Flexibility : Substitutions at the 6- or 7-position enable tailored interactions with biological targets, whereas the parent THIQ-7-COOH lacks such modularity.

Salt Forms: Hydrochloride vs. Free Acid

1,2,3,4-Tetrahydroisoquinoline-7-Carboxylic Acid Hydrochloride:

  • Improved solubility and stability for storage (CAS 220247-71-2).
  • Hazard profile includes skin/eye irritation (H315, H319) .

Comparison : The hydrochloride salt is preferred for pharmaceutical formulations, while the free acid is used in synthetic intermediates.

Data Tables

Table 1: Key Pharmacological Activities

Compound Biological Target Activity/IC50/EC50 Application References
THIQ-7-COOH αIIbβ3 Integrin High antiaggregatory Antiplatelet therapy
(S)-KY-021 (THIQ-3-COOH) PPARγ EC50 = 11.8 nM Diabetes treatment
Compound 34b (THIQ-3-COOH) HDAC8 IC50 = mid-nM Anticancer (breast carcinoma)
7-Fluoro-THIQ-3-COOH Kappa Opioid Receptor Nanomolar affinity Pain management

Table 2: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
THIQ-7-COOH C10H11NO2 193.20 7-COOH
THIQ-3-COOH C10H11NO2 193.20 3-COOH
1-Oxo-THIQ-7-COOH C10H9NO3 191.19 1-oxo, 7-COOH
THIQ-7-COOH Hydrochloride C10H12ClNO2 213.66 7-COOH, HCl salt

Activité Biologique

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid (THIQ-7-CA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

THIQ-7-CA and its derivatives have been studied for various biological activities, including:

  • Anticancer Activity : Compounds derived from THIQ-7-CA have shown promising results as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance, certain derivatives exhibited IC50 values lower than that of the well-known HDAC inhibitor Vorinostat, indicating their potential as anticancer agents .
  • Antimalarial Activity : THIQ derivatives have been identified as effective against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship studies revealed that specific modifications could enhance potency against resistant strains .
  • Platelet Aggregation Inhibition : Recent studies demonstrated that THIQ-7-CA derivatives act as antagonists of the αIIbβ3 fibrinogen receptor, inhibiting platelet aggregation in human plasma. This property suggests potential applications in treating thrombotic conditions .

Anticancer Mechanisms

The anticancer activity of THIQ-7-CA is primarily attributed to its ability to inhibit HDACs and modulate apoptosis pathways. For example:

  • HDAC Inhibition : The compound's ability to inhibit HDACs leads to the reactivation of silenced tumor suppressor genes and promotes cancer cell apoptosis. The binding affinity for Bcl-2 family proteins further supports its role in inducing apoptosis in cancer cells .

Antimalarial Mechanisms

THIQ derivatives target multiple stages of the Plasmodium lifecycle:

  • Gametocyte Development : These compounds significantly affect gametocyte development but show limited effects on liver stages, indicating a targeted mechanism that could be exploited for antimalarial therapies .

Antiplatelet Activity

The antiaggregatory effect on platelets is mediated through:

  • Fibrinogen Receptor Blocking : THIQ-7-CA acts as an RGD mimetic, blocking the binding of fibrinogen to the αIIbβ3 receptor on platelets, thereby preventing aggregation .

Structure-Activity Relationships (SAR)

The biological activity of THIQ derivatives is highly dependent on their structural modifications. Notable findings include:

CompoundModificationBiological ActivityIC50 Value
13aMethyl group at position 4HDAC inhibition0.58 µM
7dEthyl substitutionHDAC inhibition1.00 µM
11tBcl-2 binding affinityInduces apoptosisKi = 5.2 µM
VariousSubstituents on nitrogenAntimalarial activityPotent against resistant strains

These results highlight that specific substituents can enhance or diminish biological activity, underscoring the importance of SAR studies in drug development.

Case Studies

  • Anticancer Study : A study involving a series of THIQ derivatives showed that compounds with specific substitutions exhibited significant anti-proliferative activities against various cancer cell lines. Compound 11t was particularly noted for inducing apoptosis via caspase activation in Jurkat cells .
  • Antimalarial Research : In hit-to-lead studies for antimalarial agents, several THIQ analogues were synthesized and tested against P. falciparum. The most potent compounds showed effective inhibition across multiple resistant strains, demonstrating their potential as new antimalarial drugs .
  • Platelet Aggregation Inhibition : Research into THIQ-7-CA derivatives revealed their ability to inhibit platelet aggregation effectively. This was assessed using human platelet-rich plasma, where compounds demonstrated high antiaggregatory activity compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves coupling Boc-protected intermediates with amines using reagents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to form peptide bonds. For example, Boc-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is coupled with amines under inert conditions, followed by deprotection with HCl/methanol . Characterization relies on:

  • HPLC for purity assessment .
  • NMR for structural confirmation (e.g., verifying stereochemistry at position 3) .
  • Mass spectrometry for molecular weight validation .

Q. How can researchers evaluate the compound’s antiplatelet activity in vitro?

Methodological Answer: Standard protocols include:

  • Human platelet-rich plasma (PRP) assays : Measure inhibition of ADP- or collagen-induced platelet aggregation. IC₅₀ values are calculated using dose-response curves .
  • FITC-fibrinogen binding assays : Quantify the compound’s ability to block fibrinogen binding to αIIbβ3 integrin receptors on washed platelets via flow cytometry .

Advanced Research Questions

Q. How can in vivo antitumor efficacy be assessed for this compound, and what models are appropriate?

Methodological Answer:

  • Murine colorectal cancer models : Induce tumors using dimethylhydrazine and administer the compound intraperitoneally. Monitor tumor growth via bioluminescence or histopathology .
  • Pharmacokinetic profiling : Use LC-MS/MS to measure plasma and tissue concentrations. Adjust dosing regimens based on bioavailability and half-life .

Table 1: Key In Vivo Parameters

ParameterMethod/MeasurementReference
Tumor volume reductionCaliper measurements or imaging
ToxicityALT/AST levels, renal function panels
BioavailabilityAUC (area under the curve) via LC-MS/MS

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer: Discrepancies may arise from metabolic instability or off-target effects. Mitigation approaches include:

  • Metabolite profiling : Identify degradation products using high-resolution mass spectrometry .
  • Orthogonal assays : Compare results across multiple models (e.g., zebrafish vs. murine) to confirm target specificity .
  • Pharmacodynamic markers : Measure downstream biomarkers (e.g., caspase-3 for apoptosis) to validate mechanisms .

Q. How does the compound interact with opioid receptors, and what experimental designs validate its role as a conformational mimic?

Methodological Answer:

  • Radioligand displacement assays : Use ³H-labeled agonists (e.g., DAMGO for μ-opioid receptors) to measure binding affinity (Kᵢ values) .
  • Molecular dynamics simulations : Model interactions between the tetrahydroisoquinoline scaffold and receptor active sites (e.g., Tyr³.33 residue in κ-opioid receptors) .
  • Functional assays : Assess cAMP inhibition in HEK293 cells expressing recombinant receptors .

Q. What methods quantify the compound’s copper-chelating properties, and how do these inform its therapeutic potential?

Methodological Answer:

  • UV-Vis spectroscopy : Monitor absorbance shifts (e.g., 250–300 nm) upon copper binding .
  • Isothermal titration calorimetry (ITC) : Determine binding stoichiometry and thermodynamic parameters (ΔH, ΔS) .
  • In vitro redox assays : Measure suppression of Cu²⁺-induced hydroxyl radical formation using fluorescent probes (e.g., coumarin-3-carboxylic acid) .

Q. Data Analysis and Reporting Guidelines

Q. How should researchers report enantiomeric purity and stereochemical assignments?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • Circular dichroism (CD) : Compare spectra to enantiopure standards .
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Table 2: Key Analytical Techniques

TechniqueApplicationReference
Chiral HPLCEnantiopurity assessment
ITCBinding affinity/stoichiometry
LC-MS/MSPharmacokinetic profiling

Propriétés

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-2,5,11H,3-4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNSOIKACZHLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-methyl-3-oxooctanoate
Ethyl 4-methyl-3-oxooctanoate
1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid
Ethyl 4-methyl-3-oxooctanoate
1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid
Ethyl 4-methyl-3-oxooctanoate
1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid
Ethyl 4-methyl-3-oxooctanoate
1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid
Ethyl 4-methyl-3-oxooctanoate
Ethyl 4-methyl-3-oxooctanoate
1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid
Ethyl 4-methyl-3-oxooctanoate
Ethyl 4-methyl-3-oxooctanoate
Ethyl 4-methyl-3-oxooctanoate
1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.